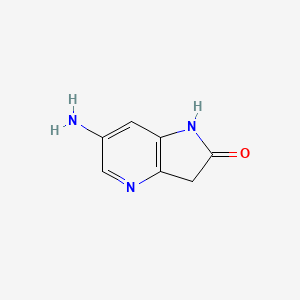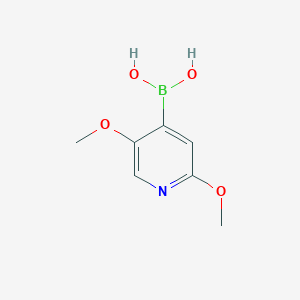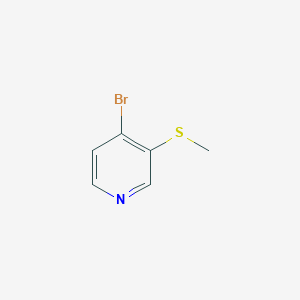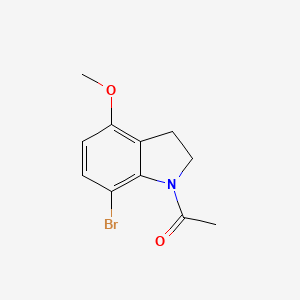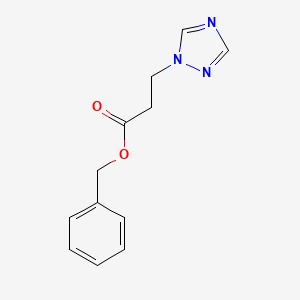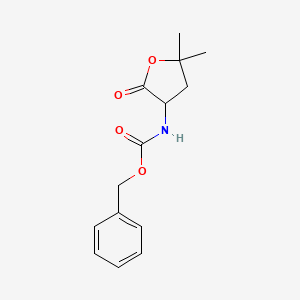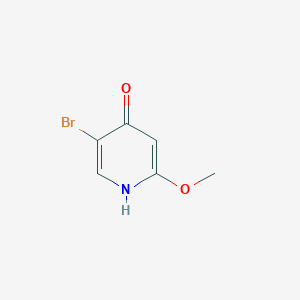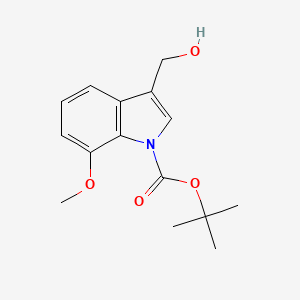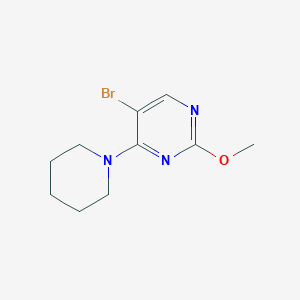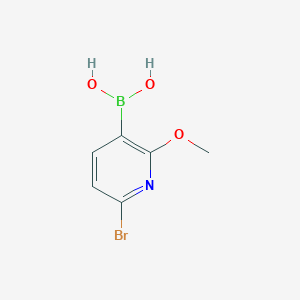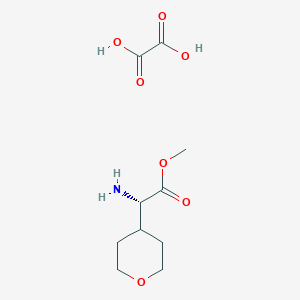
(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate
Descripción general
Descripción
“(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate” is a complex organic compound. It appears to contain an amino group, a tetrahydropyran ring, an acetic acid moiety, and a methyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydropyran ring, an amino group, an acetic acid moiety, and a methyl ester group . The stereochemistry at the chiral center would be determined by the (S) configuration .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in acid-base reactions, the ester could undergo hydrolysis or transesterification, and the tetrahydropyran ring could be involved in ring-opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amino and ester groups could impart solubility in polar solvents, while the tetrahydropyran ring could contribute to solubility in nonpolar solvents .
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
The synthesis of related compounds, demonstrating the versatility of tetrahydropyran derivatives in organic synthesis, has been a focus of several studies. For instance, the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate showcases the utility of tetrahydropyran derivatives in creating complex molecules under mild reaction conditions, achieving high yield and purity. This study emphasizes the operational ease and efficiency of synthesizing such compounds, which could have implications in pharmaceutical synthesis and material science (Zhang Guo-fu, 2012).
Bioactive Compound Synthesis
Research into the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine reveals the compound's potential in creating bioactive molecules. These efforts could lead to new therapeutic agents by enabling the synthesis of compounds with specific biological activities (A. A. Agekyan & G. G. Mkryan, 2015).
Natural Product Synthesis
The compound's relevance extends to natural product synthesis, as demonstrated by the creation of germination inhibitory constituents from Erigeron annuus. This research highlights the role of tetrahydropyran derivatives in synthesizing compounds that can inhibit the germination of seeds, suggesting applications in agriculture and biocontrol (H. Oh et al., 2002).
Advanced Material Synthesis
The synthesis of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester underlines the potential of tetrahydropyran derivatives in the development of advanced materials. This compound's synthesis and detailed structural analysis could inform the design of new materials with specific optical or electronic properties (Wei et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S)-2-amino-2-(oxan-4-yl)acetate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.C2H2O4/c1-11-8(10)7(9)6-2-4-12-5-3-6;3-1(4)2(5)6/h6-7H,2-5,9H2,1H3;(H,3,4)(H,5,6)/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDJSINYHRDMSN-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOCC1)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CCOCC1)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



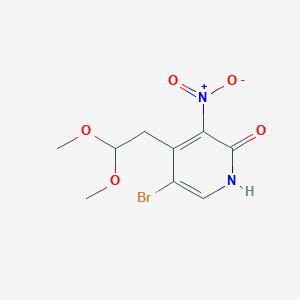
![6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378340.png)
